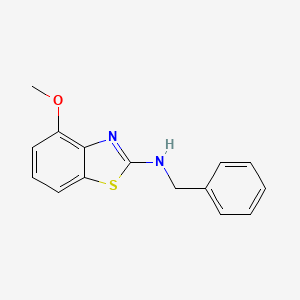

N-benzyl-4-methoxy-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-4-methoxy-1,3-benzothiazol-2-amine” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They have been widely used in various fields due to their high biological and pharmacological activity .

Synthesis Analysis

Benzothiazole compounds can be synthesized through various methods. One of the common methods involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials . These synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, the reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .科学的研究の応用

Hetarylazo Disperse Dyes

Research by Georgiadou and Tsatsaroni (2002) explored heterocyclic amines, including 2-amino-6-methoxybenzothiazole, to synthesize dyes that color cellulose acetate in red to greenish-blue hues. This research indicates potential applications in textile dyeing and pigment production. Georgiadou & Tsatsaroni, 2002.

Fluorinated Building Block in Organic Synthesis

Ghosh et al. (2009) reported the synthesis and reactivity of a benzothiazole derivative as a building block for Julia olefination. This compound is used in the creation of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, highlighting its significance in synthetic organic chemistry. Ghosh et al., 2009.

Potential Anticancer Agents

Dave et al. (2012) synthesized a series of N-substituted benzothiazolyl amino quinazoline derivatives and evaluated their cytotoxic activity. These compounds show promise as potential anticancer agents, demonstrating the compound's role in medicinal chemistry. Dave et al., 2012.

Anticonvulsant and Neuroprotective Effects

Hassan, Khan, and Amir (2012) focused on the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives for evaluating their anticonvulsant and neuroprotective effects. This research underscores the potential of benzothiazole derivatives in developing new treatments for neurological disorders. Hassan, Khan, & Amir, 2012.

Antimicrobial and Corrosion Inhibition

Nayak and Bhat (2023) synthesized benzothiazole derivatives for assessing their antimicrobial activity and corrosion inhibition effects. This study reveals the compound's application in materials science and microbiology. Nayak & Bhat, 2023.

将来の方向性

Benzothiazoles have attracted great interest from researchers for drug design due to their high biological and pharmacological activity . The development of new synthetic approaches and patterns of reactivity, as well as the exploration of their biological activities, are anticipated future directions .

特性

IUPAC Name |

N-benzyl-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-18-12-8-5-9-13-14(12)17-15(19-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKXRGBBMMMSGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2810143.png)

![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B2810144.png)

![4-[(4-acetamidophenyl)amino]benzoic Acid](/img/structure/B2810153.png)

![(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2810155.png)

![2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2810156.png)

![methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether](/img/structure/B2810158.png)

![2-[(3R)-1-Prop-2-enoylpyrrolidin-3-yl]acetic acid](/img/structure/B2810161.png)

![6-fluoro-N-(3-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}cyclopentyl)pyridine-2-carboxamide](/img/structure/B2810164.png)